
2,2'-Dimercapto-4,4',6,6'-tetrahydroxy-pyrimidino-5,5'pentamethine oxonole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole is a complex organic compound with the molecular formula C13H10N4O4S2 It is known for its unique structural features, which include multiple hydroxyl and mercapto groups attached to a pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature regulation to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学研究应用
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用机制
The mechanism of action of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole involves its ability to interact with various molecular targets. The mercapto and hydroxyl groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole: Known for its unique combination of hydroxyl and mercapto groups.
5,5’-Bis(4,6-dihydroxy-2-mercaptopyrimidine)pentamethine oxonole: Similar structure but with different substitution patterns.
6-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl derivatives: Variations in the pyrimidine ring system.
Uniqueness
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole stands out due to its specific arrangement of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring strong and selective interactions with metal ions and other electrophilic species.
属性
分子式 |
C13H10N4O4S2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
5-[(2E,4E)-5-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H10N4O4S2/c18-8-6(9(19)15-12(22)14-8)4-2-1-3-5-7-10(20)16-13(23)17-11(7)21/h1-6H,(H2,14,15,18,19,22)(H2,16,17,20,21,23)/b3-1+,4-2+ |
InChI 键 |
LFYHUCUXVULCOB-ZPUQHVIOSA-N |
手性 SMILES |
C(=C/C=C1C(=O)NC(=S)NC1=O)\C=C\C2C(=O)NC(=S)NC2=O |
规范 SMILES |
C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2C(=O)NC(=S)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


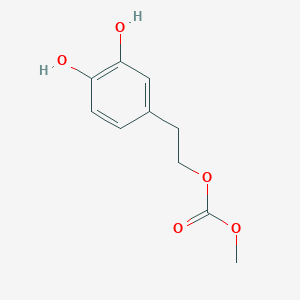
![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)


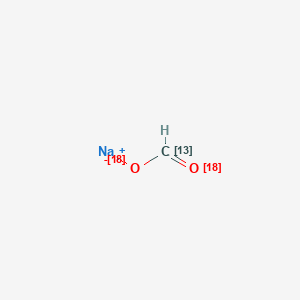

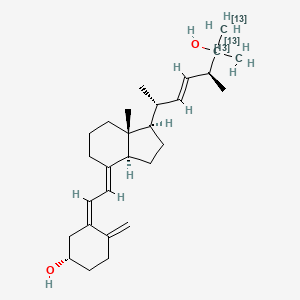
![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

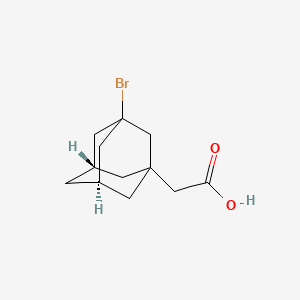


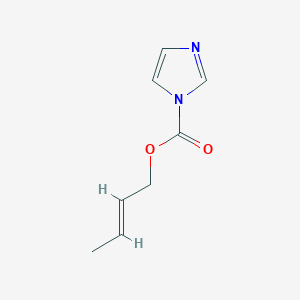
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
